2-Chloro-3-nitrobenzoic acid
Overview
Description
2-Chloro-3-nitrobenzoic acid is an organic compound with the chemical formula C7H4ClNO4 . It is a colorless crystalline solid with a distinctive odor. The compound has a melting point of about 167-170°C and a boiling point of 337°C. It is slightly soluble in water but has good solubility in solvents such as ethanol, acetone, and ether . This compound is an important intermediate in organic synthesis, commonly used in the production of antibiotics, pesticides, dyes, and other compounds .
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acids, in general, can react with various biological targets, including aminoquinolines .
Mode of Action
2-Chloro-3-nitrobenzoic acid undergoes condensation with aminoquinolines to yield phenylquinolylamines . This suggests that the compound interacts with its targets through a condensation reaction, leading to the formation of new compounds.
Biochemical Pathways
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are often considered in pharmacokinetic studies .
Result of Action
The compound’s condensation with aminoquinolines to form phenylquinolylamines suggests that it may contribute to the synthesis of new molecular structures .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 2-Chloro-3-nitrobenzoic acid, are important nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property could potentially influence its interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
Nitro compounds can cause skin and eye irritation, and exposure can lead to symptoms including methemoglobin, sensitisation, irritation, and corneal damage .
Molecular Mechanism
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This process could potentially influence the compound’s interactions at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that nitro compounds are a very important class of nitrogen derivatives . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Metabolic Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This process could potentially influence the compound’s involvement in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-nitrobenzoic acid can be synthesized through the chlorination of nitrobenzene. The specific synthesis method may vary depending on the reaction conditions. One common method involves the nitration of chlorobenzene followed by oxidation . Another method involves the nitration of benzoic acid derivatives followed by chlorination .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or hydroxyl groups, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with amines to form amides or other nitrogen-containing compounds.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or hydroxyl groups can be used for substitution reactions.
Condensation: Amines are commonly used in condensation reactions to form amides.
Major Products Formed
Reduction: 2-Chloro-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Condensation: Phenylquinolylamines and other nitrogen-containing compounds.
Scientific Research Applications
2-Chloro-3-nitrobenzoic acid has several scientific research applications:
Comparison with Similar Compounds
2-Chloro-3-nitrobenzoic acid can be compared with other similar compounds, such as:
3-Chloro-2-nitrobenzoic acid: This compound has the chloro and nitro groups in different positions on the benzene ring, leading to different reactivity and applications.
2-Chloro-5-nitrobenzoic acid: This compound has the nitro group in the para position relative to the chloro group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique reactivity and applications in various fields .
Properties
IUPAC Name |
2-chloro-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQDVRIQJJPHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192785 | |
Record name | 2-Chloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-35-2 | |
Record name | 2-Chloro-3-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3970-35-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8W66PX35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Chloro-3-nitrobenzoic acid a valuable building block in organic synthesis?
A: The presence of both a carboxylic acid group and a chlorine atom, both ortho to a nitro group, makes this compound highly reactive towards nucleophilic substitution reactions. This enables its use in synthesizing diverse heterocyclic compounds like benzimidazoles [] and benzodiazepines [], which are important pharmacophores in medicinal chemistry.
Q2: Has this compound been explored for applications beyond pharmaceutical research?
A: Yes, researchers have investigated its use in developing new materials. For example, it served as a starting material for synthesizing bent-core molecules with a terminal halogen moiety []. These molecules hold potential for applications in liquid crystal displays and other advanced optical materials due to their unique self-assembling properties.
Q3: How is this compound typically used in the synthesis of complex molecules?
A: A common strategy involves utilizing this compound in multi-step syntheses. For example, in the synthesis of indolo-fused benzodiazepinyl/quinoxalinyl benzimidazoles, the compound served as a starting point. Researchers first performed a nucleophilic aromatic substitution on the chlorine atom, followed by a reduction of the nitro group, and finally a Pictet-Spengler-type cyclization to construct the final tetracyclic structure []. This exemplifies how the reactivity of this compound can be harnessed for building complex molecular architectures.
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